molecular formula C20H18N6OS B2953496 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-98-2

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2953496
CAS No.: 2034425-98-2
M. Wt: 390.47
InChI Key: SMCGATSJLUOOIY-UHFFFAOYSA-N
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Description

The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a thiazole core substituted with a methyl group (position 4) and a pyrrole ring (position 2). The azetidine (four-membered saturated ring) at position 3 of the thiazole is further functionalized with a phenyl-substituted 1,2,3-triazole. This architecture combines rigidity (azetidine, thiazole) with aromatic diversity (pyrrole, triazole), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-18(28-20(21-14)24-9-5-6-10-24)19(27)25-11-16(12-25)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCGATSJLUOOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . Finally, the azetidine ring can be formed through cyclization reactions involving β-amino alcohols .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated heterocycles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole and triazole rings, in particular, are known for their antimicrobial and anticancer properties .

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The triazole ring is known to inhibit certain enzymes by binding to their active sites . The compound’s overall effect is a result of these interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic derivatives. Below is a detailed comparison based on synthesis, spectroscopic properties, and structural features.

Structural Analogues with Thiazole-Triazole Hybrids

Compound 4 and 5 ()
These isostructural thiazole-triazole hybrids (4-(4-chlorophenyl/fluorophenyl)-2-(pyrazolyl)thiazoles) exhibit planar molecular conformations except for one fluorophenyl group, which is perpendicular to the main plane. Unlike the target compound’s azetidine bridge, these derivatives use a dihydro-pyrazole linker. Key differences:

  • Planarity : The azetidine in the target compound introduces conformational flexibility compared to the rigid dihydro-pyrazole in Compounds 4 and 3.
  • Substituent Effects : The phenyl-triazole group in the target compound may enhance π-π stacking interactions, whereas chlorophenyl/fluorophenyl groups in Compounds 4/5 prioritize halogen bonding .

Pyrazole-Thiophene Derivatives ()

Compound 7b (thieno[2,3-b]thiophene bis-pyrazole) and Compound 10 (pyrazolo[1,5-a]pyrimidine) both feature carbonyl groups and extended π-systems. Comparisons include:

  • Synthesis: Compound 7b is synthesized via condensation of bis-enaminones with aminopyrazoles, while the target compound likely requires azetidine ring formation (e.g., via cyclization of 1,3-diols with amines).
  • Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for the azetidine’s CH₂ groups (~δ 3.5–4.5 ppm) and pyrrole protons (~δ 6.5–7.0 ppm), contrasting with Compound 7b’s thiophene-linked pyrazole signals (δ 7.3–7.8 ppm) .
  • Thermal Stability : Compound 7b has a melting point >300°C due to its fused thiophene system, whereas the azetidine in the target compound may reduce thermal stability .

Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds 9a–e in incorporate acetamide-linked triazole-thiazole-benzimidazole systems. Key contrasts:

  • Synthetic Routes : The target compound’s triazole is likely formed via CuAAC, similar to the "click" chemistry used for Compounds 9a–e. However, the latter employs propiolamide intermediates, whereas the target compound may use alkyne-functionalized azetidines .
  • Bioactivity : Compounds 9a–e show docking poses with enzymes (e.g., α-glucosidase), suggesting the target compound’s triazole and thiazole groups may similarly target metabolic enzymes .

Pyrazol-3-ol-Thiazole Derivatives ()

Compound L (5-methyl-4-[thiazole-2-yl-imino]pyrazol-3-ol) shares a thiazole-pyrazole scaffold but lacks the triazole and azetidine moieties. Differences include:

  • Hydrogen Bonding : Compound L’s hydroxyl group enables strong H-bonding, absent in the target compound.
  • Electronic Effects: The phenyl-triazole in the target compound may enhance electron-withdrawing effects compared to Compound L’s imino-thiazole group .

Data Tables

Table 1. Structural and Spectroscopic Comparison

Compound Core Structure Key Substituents Melting Point (°C) ¹H-NMR (δ, ppm) Reference
Target Compound Thiazole-Azetidine-Triazole 4-Methyl, 1H-pyrrol, phenyl N/A Azetidine CH₂: ~3.5–4.5
Compound 4 () Thiazole-Dihydro-pyrazole 4-Chlorophenyl, triazole N/A Aromatic H: 7.2–7.9
Compound 7b () Thieno[2,3-b]thiophene Bis-pyrazole, carbonyl >300 Pyrazole H: 7.52
Compound 9c () Benzimidazole-Triazole-Thiazole 4-Bromophenyl, acetamide N/A Thiazole H: 7.6–8.1

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with a molecular formula of C20H18N6OSC_{20}H_{18}N_{6}OS and a molecular weight of 390.5 g/mol, is a complex organic molecule that exhibits a variety of biological activities. This article explores its biological activity, synthesizing recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Thiazole ring : Known for antimicrobial and anticancer properties.
  • Pyrrole moiety : Often linked to neuroprotective effects.
  • Triazole structure : Associated with a broad spectrum of biological activities.

1. Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains:

CompoundActivityReference
Thiazole DerivativesAntibacterial against Staphylococcus aureus, E. coli
Oxadiazole DerivativesAntifungal properties

A study demonstrated that thiazole derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

2. Anticancer Properties

Research has highlighted that thiazole and triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A specific study focused on the anticancer activity of similar compounds found:

CompoundCancer TypeMechanism
Thiazole AnaloguesBreast CancerInduction of Apoptosis
Triazole DerivativesLung CancerCell Cycle Arrest

These findings suggest that the target compound may also exhibit anticancer properties due to its structural components.

3. Neuroprotective Effects

Compounds containing pyrrole rings are frequently investigated for their neuroprotective effects in models of neurodegenerative diseases. The target compound's potential in this area is supported by studies showing that pyrrole-based molecules can reduce neuronal apoptosis and enhance cognitive function in animal models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally similar to the target compound:

  • Case Study 1 : A series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed significant activity, with some compounds achieving MIC values as low as 7.8 µg/mL .
  • Case Study 2 : In vitro studies assessed the anticancer potential of triazole derivatives, revealing that certain analogues inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

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